Norepinephrine Transporter (NET) Inhibition Potency: Methiopropamine vs. Methamphetamine and Dextroamphetamine
In vitro studies directly comparing 1-(thiophen-2-yl)butan-1-amine (methiopropamine, MPA) with its phenyl analog methamphetamine demonstrate that MPA inhibits norepinephrine uptake into presynaptic nerve terminals with an IC₅₀ of 0.47 µM, whereas methamphetamine exhibits an IC₅₀ of 0.56 µM under identical assay conditions [1]. When compared to dextroamphetamine as a reference standard, MPA is approximately one-third as potent as a norepinephrine reuptake inhibitor, with dextroamphetamine showing an IC₅₀ of approximately 0.16 µM [2].
| Evidence Dimension | Norepinephrine transporter (NET) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 0.47 µM (470 nM) |
| Comparator Or Baseline | Methamphetamine IC₅₀ = 0.56 µM (560 nM); Dextroamphetamine IC₅₀ ≈ 0.16 µM (160 nM) |
| Quantified Difference | MPA is 1.19× more potent than methamphetamine at NET; MPA is ~3× less potent than dextroamphetamine |
| Conditions | Rat synaptosomes, [³H]norepinephrine uptake inhibition assay |
Why This Matters
This establishes that the thiophene-for-phenyl bioisosteric replacement preserves NET inhibition potency while altering the potency ratio relative to dopamine transporters, enabling distinct pharmacological profiling.
- [1] Tuv SS, Bergh MS, Andersen JM, Steinsland A, Vindenes V, Baumann MH, Huestis MA, Bogen IL. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Int J Mol Sci. 2021;22(21):12032. View Source
- [2] EMCDDA. Methiopropamine: Report on the Risk Assessment of 1-(thiophen-2-yl)-2-methylaminopropane (methiopropamine) in the Framework of the Council Decision on New Psychoactive Substances. European Monitoring Centre for Drugs and Drug Addiction; 2016. View Source
